molecular formula C13H9N3O5 B274301 (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one

(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No. B274301
M. Wt: 287.23 g/mol
InChI Key: FEGIWGBRTFQNFJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, it is believed to function as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, leading to the formation of reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one in lab experiments is its versatility. It can be used in various fields of research, including organic electronics and cancer therapy. However, one of the limitations of using this chemical compound is its toxicity, which can pose a risk to researchers.

Future Directions

There are several future directions for the research on (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one. One of the primary areas of research is in the development of new organic semiconductors for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in cancer therapy. Finally, research is needed to develop safer and more efficient methods for synthesizing this chemical compound.

Synthesis Methods

The synthesis of (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one can be achieved through a multi-step process. The first step involves the condensation of 4-nitroaniline and cyclohexane-1,3-dione in the presence of a catalyst. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The final product is obtained through the addition of sodium hydroxide to the reaction mixture, which leads to the formation of this compound.

Scientific Research Applications

(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this chemical compound is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C13H9N3O5/c17-13-9(2-1-3-12(13)16(20)21)8-14-10-4-6-11(7-5-10)15(18)19/h1-8,14H/b9-8+

InChI Key

FEGIWGBRTFQNFJ-CMDGGOBGSA-N

Isomeric SMILES

C1=C/C(=C\NC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C(=C1)[N+](=O)[O-]

SMILES

C1=CC(=CNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=C1)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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